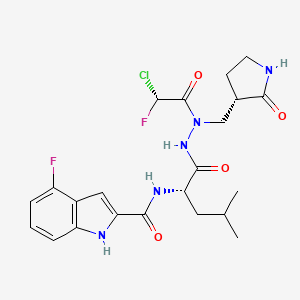
3CLpro inhibitor YH-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YH-6 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: Functional groups such as fluoro, chloro, and oxopyrrolidinyl groups are introduced through selective reactions.
Final Coupling: The final step involves coupling the synthesized intermediates to form the complete YH-6 molecule.
Industrial Production Methods: Industrial production of YH-6 requires stringent control of reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors under controlled temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: YH-6 undergoes various chemical reactions, including:
Oxidation: YH-6 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups on the indole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
YH-6 has a wide range of scientific research applications, including:
Chemistry: YH-6 is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: In biological research, YH-6 is employed to study the inhibition of viral proteases, particularly in the context of SARS-CoV-2.
Medicine: YH-6 has potential therapeutic applications as an antiviral agent, specifically targeting the main protease of SARS-CoV-2.
Industry: In the pharmaceutical industry, YH-6 is explored for its potential in drug development and formulation.
Mechanism of Action
YH-6 exerts its effects by covalently binding to the active site of the SARS-CoV-2 3C-like protease (3CLpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby hindering viral replication . The molecular targets involved include the catalytic residues of the protease, which are essential for its enzymatic function.
Comparison with Similar Compounds
YH10: Another yttrium hydride with potential superconducting properties.
CaH10: A calcium hydride known for its superconducting characteristics.
Uniqueness of YH-6: YH-6 is unique due to its specific inhibitory action against the SARS-CoV-2 3C-like protease. Unlike other yttrium hydrides, which are primarily studied for their superconducting properties, YH-6’s primary application lies in antiviral research and potential therapeutic use against COVID-19 .
Properties
Molecular Formula |
C22H26ClF2N5O4 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]-4-fluoro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H26ClF2N5O4/c1-11(2)8-16(28-20(32)17-9-13-14(24)4-3-5-15(13)27-17)21(33)29-30(22(34)18(23)25)10-12-6-7-26-19(12)31/h3-5,9,11-12,16,18,27H,6-8,10H2,1-2H3,(H,26,31)(H,28,32)(H,29,33)/t12-,16-,18-/m0/s1 |
InChI Key |
AZMUHUYPUWGKJR-IWEFOYFVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NN(C[C@@H]1CCNC1=O)C(=O)[C@H](F)Cl)NC(=O)C2=CC3=C(N2)C=CC=C3F |
Canonical SMILES |
CC(C)CC(C(=O)NN(CC1CCNC1=O)C(=O)C(F)Cl)NC(=O)C2=CC3=C(N2)C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


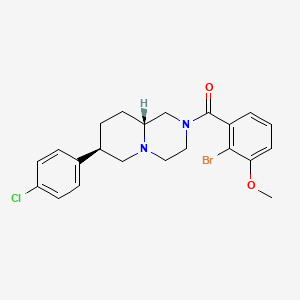
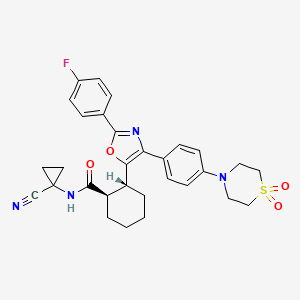

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
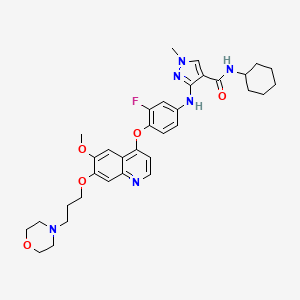
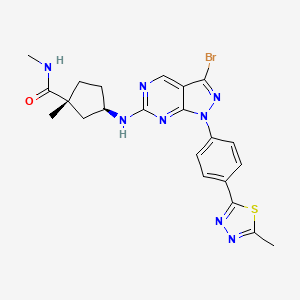
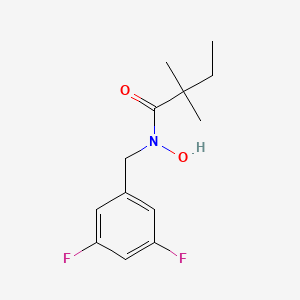
![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)
![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)
![8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B10831013.png)
